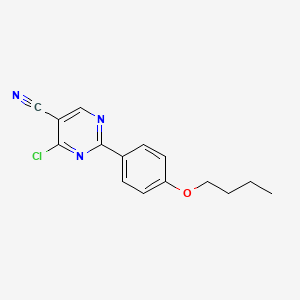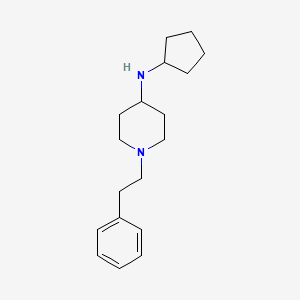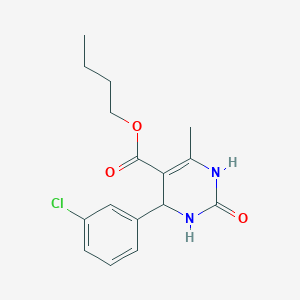![molecular formula C17H22N2O3 B5183526 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation. In
科学研究应用
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been shown to have anti-tumor activity and has been studied for its potential to treat various types of cancer. In cardiovascular disease research, this compound has been found to have vasodilatory effects and has been investigated for its potential to treat hypertension.
作用机制
The mechanism of action of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which are involved in regulating cellular processes. Additionally, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been shown to modulate the expression of various genes, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective and anti-tumor effects. Additionally, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been found to have vasodilatory effects, which contribute to its potential as a treatment for hypertension.
实验室实验的优点和局限性
One of the advantages of using 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with. Additionally, this compound has been extensively studied, and its synthesis method has been optimized to produce high yields of pure product. However, one limitation of using 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results and design experiments.
未来方向
There are many potential future directions for research on 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol. One direction is to further investigate its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Another direction is to explore its anti-tumor activity and potential as a cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify specific signaling pathways that it modulates. Finally, there is potential for the development of new derivatives of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol with improved therapeutic properties.
合成方法
The synthesis of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol involves the reaction of 2-butyl-1,3-benzoxazole-5-carbonyl chloride with piperidin-4-ol in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been used extensively in research studies.
属性
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-16-18-14-11-12(5-6-15(14)22-16)17(21)19-9-7-13(20)8-10-19/h5-6,11,13,20H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKPFSYYXLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5183449.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)

![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)